2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid
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Overview
Description
2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid typically involves the bromination of 1-ethyl-1H-pyrazole followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems can help in maintaining the reaction conditions and improving the yield.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in binding studies.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole
- 4-Bromo-1-ethyl-1H-pyrazole
- 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetic acid
Comparison: Compared to similar compounds, 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetic acid is unique due to the presence of both the ethyl group and the carboxylic acid functionality.
Properties
IUPAC Name |
2-(4-bromo-2-ethylpyrazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-2-10-6(3-7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZVKTMJLSYISN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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